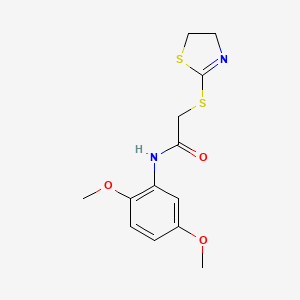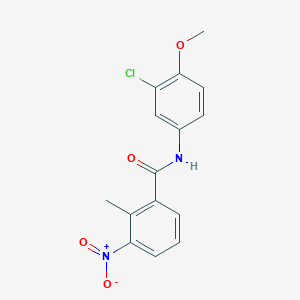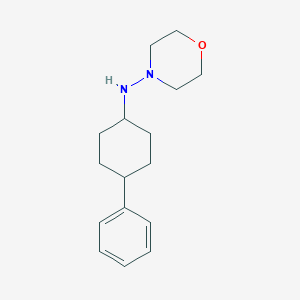![molecular formula C18H16N4O2 B5786133 1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)
1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione
Descripción general
Descripción
1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione is 320.12732577 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
1,3,8-Trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione is involved in various chemical reactions and synthesis processes. For example, its reaction with 1,3-diketones leads to the formation of pyrimido-pyrrolopyridazine derivatives. This reaction indicates a highly π-electron rich pyrrole ring in the initial state, especially at position 7 (Tsupak, Shevchenko, Pozharskii, & Tkachenko, 2003). Similarly, optically active analogs of this compound, like 3-carbamoyl-1,6-dimethylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, exhibit interesting redox abilities and undergo photo-induced oxidation reactions under certain conditions (Nitta, Naya, & Shibayama, 2004).
Synthesis of Novel Chromophores
In the field of chromophores synthesis, derivatives of pyrrolopyridazine, including the 1,3,8-trimethyl variant, have been synthesized and characterized. These derivatives demonstrate unique spectral characteristics in different organic solvents, contributing to the development of new chromophores (Taghva & Kabirifard, 2020).
Chemiluminogens Engineering
The compound is also significant in the engineering of chemiluminogens. For instance, chemiluminescent compounds containing pyrrole and pyridazine units have been synthesized using derivatives of pyrrolo[3,4-d]pyridazine. These compounds display chemiluminescent properties and are potential candidates for applications like biological imaging and sensors (Algi, Oztas, Tirkeş, Cihaner, & Algi, 2017).
Development of Electrochromic Materials
Furthermore, the compound plays a role in the synthesis of electrochromic materials. A new electron acceptor synthesized from pyrrolo[3,4-d]pyridazine-5,7-dione shows potential as an electrochromic material, with applications in smart windows and displays. These materials demonstrate good optical contrast and fast switching speeds (Ye, Neo, Cho, Yang, Lin, Zhou, Yan, Lu, Chi, & Xu, 2014).
Propiedades
IUPAC Name |
3,5,11-trimethyl-13-phenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraene-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-11-9-13(12-7-5-4-6-8-12)16-15-14(10-22(16)19-11)17(23)21(3)18(24)20(15)2/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNDQEWABKXRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C3C(=C2C(=C1)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)



![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)

![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)

